Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate
CAS No.: 313262-91-8
Cat. No.: VC21373095
Molecular Formula: C17H14N2O4S
Molecular Weight: 342.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313262-91-8 |
|---|---|
| Molecular Formula | C17H14N2O4S |
| Molecular Weight | 342.4g/mol |
| IUPAC Name | methyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C17H14N2O4S/c1-22-12-5-3-4-10(8-12)15(20)19-17-18-13-7-6-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20) |
| Standard InChI Key | JNNFKIHKRFLCLC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate contains a benzothiazole heterocyclic core with three additional functional groups:
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A carboxymethyl ester at the 6-position of the benzothiazole
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A benzamido group at the 2-position of the benzothiazole
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A methoxy substituent at the 3-position of the benzamido phenyl ring
Physical and Chemical Properties
Based on the properties of similar compounds, the following table presents the predicted physical and chemical properties of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₄S | Based on chemical structure |
| Molecular Weight | Approximately 330-340 g/mol | Calculated from atomic weights |
| Physical Appearance | White to off-white crystalline solid | Typical for similar compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol | Based on similar benzothiazole derivatives |
| Melting Point | 170-190°C | Estimated from related compounds |
| UV Absorption | Maximum absorption likely around 280-320 nm | Characteristic of benzothiazole chromophore |
The compound's heterocyclic nature, combined with multiple aromatic rings and heteroatoms, suggests potential for hydrogen bonding and π-π interactions, which may contribute to its binding capacity with biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate would likely follow established methods for benzothiazole derivatives. Based on the synthetic strategies described for similar compounds, a multi-step approach can be envisioned .
Proposed Synthetic Route
A potential synthetic pathway, derived from procedures described for similar compounds, might include:
The first step would involve the cyclization of methyl 4-aminobenzoate with potassium thiocyanate and bromine in glacial acetic acid. As described in the literature, this reaction would form the benzothiazole scaffold with a 2-amino group and maintain the carboxymethyl ester at position 6 . The second step would involve an amide coupling reaction between the 2-amino group of the benzothiazole and 3-methoxybenzoic acid, resulting in the formation of the 3-methoxybenzamido substituent.
Cyclization Mechanism
The cyclization step, which forms the benzothiazole core, likely proceeds through a mechanism similar to that described for related compounds. This involves:
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Formation of a thiocyanate intermediate from the reaction of the amine with KSCN
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Electrophilic attack by bromine
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Cyclization through the sulfur and nitrogen atoms
The cyclization reaction is typically conducted in acetic acid, with careful temperature control required during bromine addition to avoid side reactions.
Current Research Status
Research Challenges
Research on Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate faces several challenges:
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Synthesis Optimization: Developing efficient synthetic routes with high yields and purity
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Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity
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Mechanism of Action: Elucidating how the compound interacts with biological targets
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Formulation Development: Addressing potential solubility and stability issues
Future Research Directions
Based on the properties of similar benzothiazole derivatives, several promising research directions can be identified:
| Research Area | Potential Focus | Expected Outcome |
|---|---|---|
| Medicinal Chemistry | Modification of the methoxy position and substitution pattern | Development of compounds with enhanced biological activities |
| Synthetic Methodology | Development of alternative synthetic routes using green chemistry principles | More efficient and environmentally friendly synthesis |
| Biological Evaluation | Screening against various disease targets | Identification of specific therapeutic applications |
| Drug Delivery | Development of prodrug approaches utilizing the carboxymethyl ester | Improved pharmacokinetic properties |
Analytical Methods
The characterization of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate would typically involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation (¹H and ¹³C NMR)
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Mass Spectrometry: For molecular weight determination
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Infrared Spectroscopy: For identification of functional groups
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X-ray Crystallography: For definitive three-dimensional structural elucidation
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High-Performance Liquid Chromatography (HPLC): For purity assessment
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